![molecular formula C19H21BrN2O3 B4722578 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B4722578.png)
4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide
Overview
Description
4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a synthetic molecule that belongs to the class of benzamides and has been found to exhibit promising biological activities.
Mechanism of Action
The mechanism of action of 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide involves its interaction with the target enzyme or protein, leading to inhibition of its activity. In the case of HDACs, 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide binds to the active site of the enzyme, preventing it from deacetylating histones and other proteins, which in turn affects gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide depend on the specific target enzyme or protein that is inhibited. In the case of HDACs, inhibition of their activity can lead to changes in gene expression, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide in lab experiments is its specificity towards certain enzymes or proteins, which allows for targeted inhibition and investigation of their biological roles. However, one limitation is that the compound may exhibit off-target effects or toxicity at higher concentrations, which can complicate data interpretation.
Future Directions
There are several future directions for research involving 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide. One area of interest is its potential as a therapeutic agent for the treatment of diseases such as cancer and neurodegenerative disorders, where HDAC inhibition has shown promise. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify other potential target enzymes or proteins. Finally, investigations into the compound's pharmacokinetics and toxicity profiles are necessary for its development as a drug candidate.
Scientific Research Applications
4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit inhibitory activity against several enzymes such as histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in various diseases including cancer, neurodegenerative disorders, and inflammation. Additionally, 4-{[(2-bromo-4-tert-butylphenoxy)acetyl]amino}benzamide has been shown to have antibacterial activity against certain strains of bacteria.
properties
IUPAC Name |
4-[[2-(2-bromo-4-tert-butylphenoxy)acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3/c1-19(2,3)13-6-9-16(15(20)10-13)25-11-17(23)22-14-7-4-12(5-8-14)18(21)24/h4-10H,11H2,1-3H3,(H2,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXDAZBULYOUQEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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